molecular formula C27H26N2O5S B334744 METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B334744
M. Wt: 490.6 g/mol
InChI Key: MAOALQSCRNZJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 2,4-dimethoxyphenyl group, an ethyl group, and a thiophene carboxylate moiety. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound may inhibit certain enzymes or receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its quinoline core and thiophene carboxylate moiety provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O5S/c1-6-17-15(2)35-26(24(17)27(31)34-5)29-25(30)20-14-22(28-21-10-8-7-9-18(20)21)19-12-11-16(32-3)13-23(19)33-4/h7-14H,6H2,1-5H3,(H,29,30)

InChI Key

MAOALQSCRNZJGM-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.